3-(2-methoxynaphthalen-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide
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Overview
Description
3-(2-methoxynaphthalen-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is a complex organic compound that features a naphthalene ring substituted with a methoxy group, a thiazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxynaphthalen-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide typically involves multiple steps:
Formation of the naphthalene derivative: The starting material, 2-methoxynaphthalene, undergoes a Friedel-Crafts acylation to introduce a propanoyl group.
Thiazole ring synthesis: The thiazole ring is synthesized separately through a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Pyrrolidine ring formation: The pyrrolidine ring is formed via a cyclization reaction involving an appropriate amine and a dihaloalkane.
Coupling reactions: The naphthalene derivative, thiazole, and pyrrolidine intermediates are then coupled through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the naphthalene ring can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, due to the electron-donating nature of the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Formation of 3-(2-hydroxylnaphthalen-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide.
Reduction: Formation of 3-(2-methoxynaphthalen-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamine.
Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure may lend itself to the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 3-(2-methoxynaphthalen-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
3-(2-hydroxynaphthalen-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(2-methoxynaphthalen-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
The uniqueness of 3-(2-methoxynaphthalen-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide lies in its specific combination of functional groups and rings, which may confer unique biological activity or material properties not found in similar compounds.
Properties
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-27-20-10-8-16-5-2-3-7-18(16)19(20)9-11-21(26)24-15-17-6-4-13-25(17)22-23-12-14-28-22/h2-3,5,7-8,10,12,14,17H,4,6,9,11,13,15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVQBWUDCYHTJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NCC3CCCN3C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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